
2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound known for its diverse biological activities. The structure of this compound suggests that it may interact with biological targets such as benzodiazepine receptors, which are implicated in various neurological functions and disorders.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, including the conversion of various organic acids into corresponding esters, hydrazides, and subsequently 1,3,4-oxadiazol-2-thiols. These intermediates are then reacted with other compounds, such as N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide, in the presence of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) to yield the final products .
Molecular Structure Analysis
Although the specific molecular structure analysis of the compound is not provided, related compounds with the 1,3,4-oxadiazole moiety have been structurally characterized. For instance, a compound with a 4-chlorophenyl group has been crystallized and analyzed, revealing a monoclinic crystal system with specific unit cell parameters and intermolecular hydrogen bonding forming chains along the b-axis .
Chemical Reactions Analysis
The 1,3,4-oxadiazole derivatives are synthesized to interact with specific biological targets, such as benzodiazepine receptors. The introduction of different substituents on the oxadiazole ring can significantly alter the biological activity of these compounds. For example, the introduction of an amino substituent has been shown to generate a compound with considerable anticonvulsant effects, while a hydroxyl substituent leads to milder activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and substituents. The presence of a chlorophenoxy group and a methylthio phenyl group in the compound suggests lipophilic characteristics, which may influence its interaction with biological membranes and receptors. The synthesis of a radiolabeled version of a related compound indicates its potential use in biological studies, with high radiochemical yield and purity, suggesting stability and suitability for in vivo imaging .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that derivatives of 1,3,4-oxadiazole, including compounds similar to 2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide, exhibit significant anticancer activity. For instance, a study by Ravinaik et al. (2021) designed and synthesized substituted benzamides, which demonstrated moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancers.
Enzyme Inhibition
Compounds with the 1,3,4-oxadiazole moiety have been studied for their potential as enzyme inhibitors. A study by Nazir et al. (2018) reported the synthesis of novel indole-based oxadiazole scaffolds which were found to be potent inhibitors of the urease enzyme. This suggests their potential use in therapeutic applications targeting specific enzymatic pathways.
Molecular Docking and Binding Analysis
Research has also been conducted on the molecular docking and binding analysis of similar compounds. For example, Viji et al. (2020) conducted a study involving quantum chemical calculations and molecular docking to explore the antimicrobial activity of related molecules. These studies are crucial for understanding the interaction of these compounds with biological targets, which is key in drug development.
Synthesis and Biological Properties
Various studies have focused on the synthesis and evaluation of biological properties of 1,3,4-oxadiazole derivatives. Saxena et al. (1984) synthesized new basic N·(5-aryl·1,3,4-oxadiazol-2-yl) propanamides and butanamides, showcasing their potential in biological applications. The diversity in chemical structures allows for a wide range of biological activities to be explored.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. For instance, Ates et al. (1997) synthesized and tested various 1,3,4-oxadiazoles for antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. These findings underscore the potential of such compounds in developing new antimicrobial agents.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-19(2,26-14-8-6-13(20)7-9-14)17(24)21-18-23-22-16(25-18)12-4-10-15(27-3)11-5-12/h4-11H,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWQDVGHPCMZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)SC)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

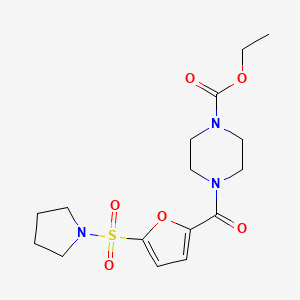
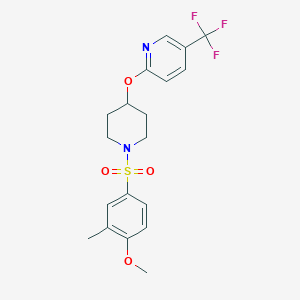
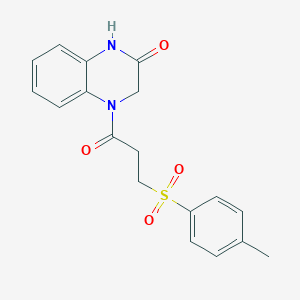
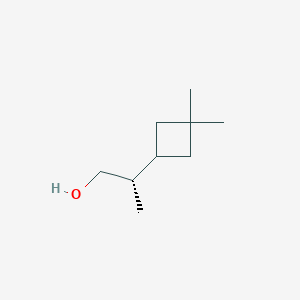
![4-(1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide](/img/structure/B3009519.png)
![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B3009522.png)

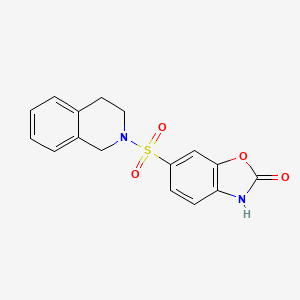

![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)
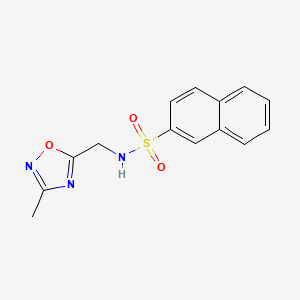
![ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3009533.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3009534.png)